molecular formula C21H21ClN2O3S B2993171 1-(4-Chlorophenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899739-06-1

1-(4-Chlorophenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2993171
CAS No.: 899739-06-1
M. Wt: 416.92
InChI Key: AOINAHAEVFYVEE-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrrolo[1,2-a]pyrazine class, characterized by a bicyclic scaffold combining pyrrole and pyrazine rings. The structure includes a 4-chlorophenyl substituent at position 1 and a sulfonyl group bearing 4-methoxy-3-methylphenyl at position 2 (Fig. 1).

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(4-methoxy-3-methylphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S/c1-15-14-18(9-10-20(15)27-2)28(25,26)24-13-12-23-11-3-4-19(23)21(24)16-5-7-17(22)8-6-16/h3-11,14,21H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOINAHAEVFYVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorophenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H22ClN3O2S
  • Molecular Weight : 416.9 g/mol
  • CAS Number : 899739-06-1

The compound features a tetrahydropyrrolo structure fused with a pyrazine ring and is substituted with a chlorophenyl and a methoxy-methylphenyl sulfonyl group, contributing to its unique biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Cholinesterase Inhibition : Studies have shown that derivatives of pyrazine compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer's disease. For example, certain analogs demonstrated IC50 values of 0.466 µM for AChE and 1.89 µM for BChE .
  • Antibacterial Activity : The compound has demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. In vitro studies indicated significant inhibition zones in agar diffusion tests .

Biological Activity Data Table

Activity Type Target IC50/Activity Level Reference
Cholinesterase InhibitionAChE0.466 µM
Cholinesterase InhibitionBChE1.89 µM
Antibacterial ActivitySalmonella typhiModerate to strong
Antibacterial ActivityBacillus subtilisModerate to strong
Enzyme InhibitionUreaseStrong inhibition

Case Studies

  • Cholinesterase Inhibition in Alzheimer's Disease Models : A study evaluated the effects of pyrazine derivatives on cholinergic deficits in animal models. The results suggested that these compounds could enhance cognitive function by inhibiting cholinesterases effectively .
  • Antibacterial Screening : A series of synthesized compounds bearing the sulfonamide moiety were tested against various bacterial strains. The findings indicated that certain derivatives exhibited significant antibacterial properties, particularly against gram-negative bacteria .
  • In Silico Docking Studies : Molecular docking simulations revealed that the compound interacts favorably with active sites of target enzymes like AChE and BChE, suggesting potential for development as therapeutic agents in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

Table 1: Comparative Analysis of Tetrahydropyrrolo[1,2-a]pyrazine Derivatives
Compound Name Core Modifications Biological Activity Synthesis Method (Key Data) Reference
Target Compound: 1-(4-Chlorophenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-... - 4-Chlorophenyl (C6H4Cl)
- Sulfonyl (SO2) with 4-methoxy-3-methylphenyl
Hypothesized aldose reductase inhibition, antihypertensive Likely via Ir-catalyzed asymmetric hydrogenation (up to 95% ee possible)
AS-3201: (R)-(-)-2-(4-Bromo-2-fluorobenzyl)-...-spiro-3'-pyrrolidine-tetrone - 4-Bromo-2-fluorobenzyl
- Spiro-pyrrolidine-tetrone
Potent aldose reductase inhibitor (IC50 = 3.2 nM) Multi-step synthesis involving spirocyclization
1-(4-Fluorophenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-... - 4-Fluorophenyl (C6H4F) instead of 4-chlorophenyl Unknown (structural analog with potential similar activity) Similar sulfonylation and hydrogenation steps
(+)-1-(4-Chlorophenyl)-6-methyl-... - 6-Methyl group on tetrahydropyrrolo[1,2-a]pyrazine core Unreported Chiral resolution or asymmetric synthesis
1-(3,4-Dimethoxyphenyl)-... - 3,4-Dimethoxyphenyl (C6H3(OCH3)2) Unreported; methoxy groups may improve solubility Substitution via Buchwald-Hartwig coupling or direct functionalization

Key Differences and Implications

Substituent Effects on Activity :

  • The 4-chlorophenyl group in the target compound likely enhances binding to hydrophobic enzyme pockets compared to the 4-fluorophenyl analog (weaker electron-withdrawing effect) .
  • Sulfonyl vs. Spiro-Tetrone (AS-3201) : The sulfonyl group in the target compound may offer broader hydrogen-bonding interactions, whereas AS-3201’s spiro-tetrone moiety confers rigidity and high potency for aldose reductase .

Synthetic Accessibility :

  • The target compound’s synthesis benefits from iridium-catalyzed asymmetric hydrogenation (up to 95% ee), a method superior to traditional racemic approaches . In contrast, AS-3201 requires complex spirocyclization, limiting scalability .

Physicochemical Properties :

  • The 4-methoxy-3-methylphenyl sulfonyl group improves solubility compared to purely hydrophobic substituents (e.g., 3,4-dimethoxyphenyl derivatives lack sulfonyl polarity) .

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